
EZM 2302
Descripción general
Descripción
EZM 2302, también conocido como GSK3359088, es un inhibidor selectivo y disponible por vía oral de la metiltransferasa 1 de arginina asociada al coactivador (CARM1). Tiene un valor de IC50 de 6 nM, lo que lo convierte en un inhibidor potente. Este compuesto se utiliza principalmente para fines de investigación, particularmente en el estudio de la epigenética y el cáncer .
Análisis Bioquímico
Biochemical Properties
EZM 2302 binds to coactivator-associated arginine methyltransferase 1 (CARM1) and is a selective inhibitor of CARM1 activity . It has broad selectivity against other histone methyltransferases . Treatment of multiple myeloma (MM) cell lines with this compound leads to inhibition of PABP1 and SMB methylation .
Cellular Effects
In cellular studies, this compound has been shown to inhibit the enzymatic activity of CARM1 and CARM2, leading to significantly reduced H3R17me2a and H3R26me2a levels . This inhibition of methylation can lead to cell stasis, with IC50 values in the nanomolar range .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to CARM1 and selectively inhibiting its activity . This results in decreased methylation of certain proteins, which can influence various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, treatment of MM cell lines with this compound leads to inhibition of PABP1 and SMB methylation . The compound is stable in human hepatocytes .
Dosage Effects in Animal Models
In animal models, this compound shows dose-dependent exposure and tumor growth inhibition . Tumors in all this compound dose groups measured on day 21 show significant decreases in tumor growth compared to vehicle .
Metabolic Pathways
Given its role as a CARM1 inhibitor, it likely interacts with enzymes and cofactors involved in methylation processes .
Transport and Distribution
This compound is moderately bound to human, mouse, and rat plasma proteins . In mouse and rat, the plasma clearance (CL) is 43 and 91 mL/min/kg, respectively .
Subcellular Localization
Given its role as a CARM1 inhibitor, it is likely to be found in the nucleus where CARM1 exerts its methylation activity .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de EZM 2302 implica reacciones químicas de múltiples pasos. La ruta de síntesis exacta y las condiciones de reacción son de propiedad exclusiva y la información detallada no está disponible públicamente.
Métodos de producción industrial
Los métodos de producción industrial para this compound no están ampliamente documentados. El compuesto se produce típicamente en laboratorios especializados bajo condiciones controladas para garantizar una alta pureza y consistencia. La producción implica el uso de técnicas avanzadas de síntesis orgánica y medidas estrictas de control de calidad .
Análisis De Reacciones Químicas
Tipos de reacciones
EZM 2302 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro del compuesto.
Sustitución: Pueden ocurrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen agentes oxidantes, agentes reductores y diversos catalizadores. Las condiciones para estas reacciones varían según el resultado deseado, pero generalmente implican temperaturas controladas y niveles de pH .
Principales productos formados
Los principales productos formados a partir de las reacciones de this compound dependen del tipo de reacción y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Introduction to EZM 2302
This compound, also known as GSK3359088, is a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). It has garnered attention for its potential applications in cancer research and treatment due to its ability to inhibit the enzymatic activity of CARM1, which plays a significant role in various cellular processes, including transcriptional regulation and RNA processing. This article explores the scientific research applications of this compound, highlighting its biological activity, effects in vivo, and implications in cancer therapy.
- Inhibition of Methylation : Treatment with this compound leads to the inhibition of methylation on key substrates such as PABP1 and SMB, resulting in cell stasis in multiple myeloma (MM) cell lines .
- Cell Proliferation : In vitro studies have shown that this compound can inhibit the proliferation of various hematopoietic cell lines with IC50 values below 100 nM across several models .
In Vitro Studies
This compound has been extensively studied for its effects on multiple myeloma and other cancers. The compound's ability to inhibit CARM1 activity has been linked to reduced tumor growth and altered gene expression profiles associated with oncogenesis.
Case Study: Multiple Myeloma
- Tumor Growth Inhibition : In xenograft models using RPMI-8226 cells, this compound demonstrated significant tumor growth inhibition after 21 days of treatment, indicating its potential as an anti-cancer agent .
- Mechanistic Insights : Research indicates that CARM1 overexpression is prevalent in various cancers, and its inhibition by this compound may disrupt oncogenic pathways, providing insights into new therapeutic strategies .
In Vivo Studies
In vivo studies have further validated the efficacy of this compound in reducing tumor burden.
Pharmacokinetics and Efficacy
- Stability and Clearance : this compound shows stability in human hepatocytes and exhibits moderate plasma protein binding across species. Its pharmacokinetic profile indicates dose-dependent exposure and anti-tumor activity .
- Dosage Regimens : Various dosing regimens have been tested, including oral administration at doses ranging from 37.5 mg/kg to 300 mg/kg, demonstrating significant reductions in tumor size compared to vehicle controls .
Impact on Muscle Function
Recent studies have also explored the effects of CARM1 inhibition on skeletal muscle function. Although reduced CARM1 activity did not affect overall muscle mass, it was associated with decreased exercise capacity and muscular endurance in animal models . This suggests that while targeting CARM1 may have anti-cancer benefits, it could also impact other physiological functions.
Summary Table of Applications
Mecanismo De Acción
EZM 2302 ejerce sus efectos inhibiendo selectivamente la actividad enzimática de CARM1. Esta inhibición conduce a una disminución en la metilación de residuos específicos de arginina en las proteínas histonas, lo que afecta la expresión genética y los procesos celulares. Los objetivos moleculares de this compound incluyen PABP1 y SMB, que están involucrados en la regulación de la expresión genética .
Comparación Con Compuestos Similares
Compuestos similares
Dihidrocloruro de MS023: Un inhibidor selectivo de las metiltransferasas de arginina de proteínas tipo I con actividad antitumoral.
GSK3368715: Un potente inhibidor de las metiltransferasas de arginina de proteínas tipo I, incluidas PRMT1, PRMT3, PRMT4, PRMT6 y PRMT8.
Ditrifluoroacetato de AZ505: Un inhibidor efectivo y selectivo de SMYD2, otra metiltransferasa de histonas.
Singularidad de EZM 2302
This compound es único debido a su alta selectividad y potencia como inhibidor de CARM1. Su capacidad para inhibir selectivamente CARM1 sin afectar significativamente otras metiltransferasas de histonas lo convierte en una herramienta valiosa para estudiar los roles específicos de CARM1 en la regulación epigenética y el cáncer .
Actividad Biológica
EZM 2302, also known as GSK3359088, is a potent inhibitor of the protein arginine methyltransferase 4 (PRMT4), which has garnered attention for its potential therapeutic applications in hematological malignancies and other cancers. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound selectively inhibits PRMT4 with an IC50 value of approximately 6 nM , demonstrating significant potency against this target. It disrupts the asymmetric dimethylation of PRMT4 substrates, notably PABP1 and SmB, leading to alterations in cellular methylation patterns. Specifically, treatment with this compound results in:
- Decreased asymmetric methylation of PABP1 (IC50 = 0.038 µM).
- Increased levels of demethylated SmB (EC50 = 0.018 µM) in multiple myeloma cell lines such as RPMI-8226 .
Proliferation Inhibition
This compound has been evaluated for its anti-proliferative effects across various hematopoietic cancer cell lines. The compound exhibited significant inhibition of cell proliferation in a panel of 36 hematopoietic cancer cell lines , with notable effects on multiple myeloma cells. The following table summarizes the IC50 values observed:
Cell Line | IC50 (µM) |
---|---|
RPMI-8226 (MM) | < 100 |
Other MM Cell Lines | < 100 |
Solid Tumor Cell Lines | Varies |
The compound's effectiveness was further confirmed through long-term proliferation assays, demonstrating sustained anti-cancer activity over periods extending to 14-15 days .
Xenograft Models
In vivo studies using xenograft models have shown that this compound significantly inhibits tumor growth. In a study involving RPMI-8226 xenografts in mice, the following results were observed:
- Tumor Growth Inhibition : Ranged from 45% to 63% depending on the dose administered (37.5 mg/kg to 300 mg/kg).
- Dose-Dependent Effects : Increased unmethylated SmB levels were noted across all doses, with an 8-fold increase at the lowest dose and up to a 14-fold increase at higher doses .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics:
- Bioavailability : High gastrointestinal absorption with a bioavailability percentage of 81% in rat models.
- Plasma Clearance : Approximately 43 mL/min/kg in mice and 91 mL/min/kg in rats.
- Protein Binding : Moderate binding to plasma proteins across species, suggesting good distribution properties .
Case Studies and Research Findings
In addition to its primary effects on multiple myeloma, this compound has shown promise in other contexts:
- Neuropathic Pain Model : Intrathecal administration reduced mechanical allodynia and thermal hyperalgesia in mouse models of neuropathic pain induced by chronic constriction injury (CCI) at a dose of 10 µg .
- Metastatic Potential Reduction : Research indicates that this compound can attenuate SERPINE1 expression in gastric cancer cells, thereby reducing their metastatic potential .
Propiedades
IUPAC Name |
methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H37ClN6O5/c1-17-25(24-18(2)34-41-19(24)3)32-26(22-12-21(6-7-23(22)30)40-14-20(37)13-31-4)33-27(17)36-15-29(16-36)8-10-35(11-9-29)28(38)39-5/h6-7,12,20,31,37H,8-11,13-16H2,1-5H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWCOTUVKROVONT-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OCC(CNC)O)Cl)C5=C(ON=C5C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N2CC3(C2)CCN(CC3)C(=O)OC)C4=C(C=CC(=C4)OC[C@@H](CNC)O)Cl)C5=C(ON=C5C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H37ClN6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
585.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of methyl 2-[2-[2-chloro-5-[(2R)-2-hydroxy-3-(methylamino)propoxy]phenyl]-6-(3,5-dimethyl-1,2-oxazol-4-yl)-5-methylpyrimidin-4-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate (EZM2302)?
A: EZM2302 is a selective inhibitor of coactivator-associated arginine methyltransferase 1 (CARM1). [, , , ] It binds to CARM1, preventing the enzyme from methylating its target proteins. This inhibition disrupts critical cellular processes, including gene expression and cell cycle progression, ultimately impacting cancer cell survival and proliferation. []
Q2: What are the downstream effects of CARM1 inhibition by EZM2302 in acute myeloid leukemia (AML)?
A: In AML cells, EZM2302 effectively reduces the methylation of BAF155, a CARM1 substrate. [] This leads to significant changes in the expression of AML1-ETO fusion protein target genes, suggesting a potential therapeutic strategy for AML with this specific genetic alteration. [] Furthermore, EZM2302 promotes myeloid differentiation and reduces colony formation, indicating its ability to interfere with AML cell proliferation and survival. []
Q3: How does EZM2302 impact skeletal muscle?
A: Studies in mice show that EZM2302 effectively inhibits CARM1 activity in skeletal muscle, leading to reduced methylation of CARM1 substrates like BAF155 and PABP1. [, ] Interestingly, while long-term EZM2302 treatment (11 days) showed a sex-specific reduction in exercise capacity and muscular endurance in male mice, short-term treatment (11-13 days) did not impact muscle mass or exacerbate denervation-induced muscle atrophy. [, ] This suggests a complex interplay between CARM1 activity, sex, and muscle function that warrants further investigation.
Q4: Has EZM2302 demonstrated efficacy in any in vivo models?
A: Yes, in a mouse model of AML (AE9a-GFP primary transplantation), EZM2302 (100 mg/kg BID) significantly improved survival and reduced the number of leukemic cells in the peripheral blood. [] Additionally, treatment led to decreased colony formation and induced macrophage differentiation of leukemic cells in vitro, highlighting the compound's potential as an anti-leukemic agent. []
Q5: Is there evidence of resistance developing to EZM2302 treatment?
A: Research suggests that resistance to EZM2302 may emerge through the activation of the PI3K/AKT/mTOR signaling pathway. [] This finding highlights the need for further investigation into combination therapies targeting both CARM1 and this specific signaling pathway to overcome potential resistance mechanisms and enhance therapeutic efficacy. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.